8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline
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Overview
Description
8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a quinoline core structure substituted with a 4-fluorophenylmethoxy group and a piperidin-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-aminobenzophenone, with a suitable reagent like formic acid or acetic anhydride.
Introduction of the 4-fluorophenylmethoxy group: The 4-fluorophenylmethoxy group can be introduced through a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a base like potassium carbonate.
Attachment of the piperidin-1-yl group: The piperidin-1-yl group can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group, such as a halogen or a sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, alcohols, and thiols; electrophiles like alkyl halides and sulfonate esters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield quinoline derivatives with hydroxyl or carbonyl groups, while reduction may yield alcohol or amine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological processes.
Medicine: The compound has shown promise as a potential therapeutic agent for the treatment of various diseases, including cancer, infectious diseases, and neurological disorders.
Industry: It can be used in the development of new materials, such as polymers and dyes, and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. It may also interact with cellular receptors and signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its antimalarial and antimicrobial properties.
4-fluoroquinoline: A fluorinated derivative of quinoline with enhanced biological activity.
Piperidinylquinoline: A quinoline derivative with a piperidinyl group, similar to the compound .
Uniqueness
8-[(4-fluorophenyl)methoxy]-2-(piperidin-1-yl)quinoline is unique due to the presence of both the 4-fluorophenylmethoxy and piperidin-1-yl groups, which may confer distinct biological and chemical properties compared to other quinoline derivatives. This combination of substituents may enhance its potency and selectivity as a therapeutic agent and provide new opportunities for its application in various fields.
Properties
IUPAC Name |
8-[(4-fluorophenyl)methoxy]-2-piperidin-1-ylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-18-10-7-16(8-11-18)15-25-19-6-4-5-17-9-12-20(23-21(17)19)24-13-2-1-3-14-24/h4-12H,1-3,13-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBXCFAWZDHEMGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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